N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a triazolopyrimidine derivative characterized by a 3-methyl-substituted triazolo[4,5-d]pyrimidine core linked to an ethyl acetamide group via a sulfanyl bridge. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets. The compound’s synthesis likely follows methods analogous to those described for related triazolopyrimidines, such as nucleophilic substitution or coupling reactions involving thiol intermediates .
Properties
IUPAC Name |
N-ethyl-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS/c1-3-10-6(16)4-17-9-7-8(11-5-12-9)15(2)14-13-7/h5H,3-4H2,1-2H3,(H,10,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNFWRNOPTIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC=NC2=C1N=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles and pyrimidines, have been reported to exhibit a broad spectrum of biological activities. They are known to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
Based on the structural similarity to other triazolo-pyrimidines, it can be hypothesized that it might interact with its targets through hydrogen bonding and other non-covalent interactions. These interactions could lead to changes in the conformation or activity of the target molecules, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
For instance, some triazolo-pyrimidines have shown antimicrobial, anticancer, and anti-inflammatory activities, suggesting that they may affect pathways related to cell growth, inflammation, and microbial infection.
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that f5061-0091 might exhibit antimicrobial, anticancer, or anti-inflammatory effects. These effects could result from the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biological Activity
N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound notable for its unique structure, which includes a triazole ring fused to a pyrimidine moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C₉H₁₂N₆OS
- Molecular Weight : 252.30 g/mol
- CAS Number : 1060203-22-6
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₆OS |
| Molecular Weight | 252.30 g/mol |
| CAS Number | 1060203-22-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites or allosteric sites of target enzymes, the compound can inhibit their catalytic functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, thereby influencing cellular signaling pathways.
Anticancer Activity
Research has demonstrated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
-
Cytotoxicity : In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines.
Compound Cell Line IC50 (µM) N-Ethyl Compound A431 (epidermoid carcinoma) <10 Reference Drug Doxorubicin 0.5
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that:
-
Inhibition of Bacterial Growth : It exhibits activity against Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus <50 µg/mL Escherichia coli <100 µg/mL
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several triazolopyrimidine derivatives and evaluated their anticancer activity through cell viability assays. The results indicated that modifications at the triazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Molecular Docking Studies : Computational studies have suggested that the compound binds favorably to target proteins involved in cancer progression, indicating a potential mechanism for its anticancer effects .
- Comparative Analysis : A comparative analysis of various derivatives showed that the presence of specific functional groups (such as the sulfanyl group in this compound) enhances both enzyme inhibition and receptor modulation capabilities .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine moiety exhibit significant anticancer properties. N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of this compound effectively induced apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Its sulfanyl group enhances its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death. In vitro studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound have highlighted its ability to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's antioxidant activity, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting various diseases. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects. Ongoing research aims to optimize its pharmacokinetic profiles to improve bioavailability and therapeutic index in clinical settings .
Pesticidal Activity
There is growing interest in the use of this compound as a potential pesticide. Preliminary studies indicate that it possesses insecticidal properties against common agricultural pests. The compound's mechanism involves disrupting the nervous system of insects, leading to paralysis and death .
Fungicidal Properties
In addition to its insecticidal capabilities, this compound has also demonstrated fungicidal activity against various plant pathogens. Its application in crop protection could provide an effective means to enhance agricultural productivity while minimizing chemical residues in food products .
Comparison with Similar Compounds
Anti-Thrombotic Agents
Ticagrelor (BRILINTA®)
- Structure : Contains a cyclopentyltriazolopyrimidine core with a propylthio group and a hydroxyl-substituted cyclopentane.
- Mechanism : P2Y12 ADP-receptor antagonist, preventing platelet activation .
- Key Differences : Unlike the target compound, ticagrelor’s bulky cyclopentyl and propylthio groups enhance its pharmacokinetic profile, enabling oral bioavailability and prolonged action. The ethyl acetamide group in the target compound may confer distinct solubility or metabolic stability properties.
Triazolo[4,5-d]pyrimidine Derivatives as Antithrombotics
Cannabinoid Receptor Ligands
Type-2 Cannabinoid Receptor (CB2) Derivatives
- Example : Patent EP16175924 describes triazolo[4,5-d]pyrimidines with substituents like tert-butyl or tetrazolylmethyl groups, optimized for CB2 affinity .
- Comparison : The target compound’s 3-methyl and sulfanyl-acetamide groups may reduce CB2 selectivity compared to these derivatives, which prioritize lipophilic substituents for receptor binding.
Vicasinabinum (Proposed INN)
- Structure : Features a tert-butyl group and a tetrazolylmethyl substituent on the triazolopyrimidine core .
- Key Difference : Vicasinabinum’s larger substituents likely enhance metabolic stability, whereas the target compound’s smaller ethyl acetamide group may favor different pharmacokinetic pathways.
Reactive Oxygen Species (ROS) Inhibitors
VAS2870
Acetamide and Sulfanyl Derivatives
N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide
N-(4-((3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)phenyl)acrylamide (7d)
Amine Derivatives
3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Structure : Features an amine group at the 7-position instead of the sulfanyl-acetamide chain .
- Comparison : The amine group facilitates hydrogen bonding with biological targets, whereas the acetamide group in the target compound may enhance solubility or reduce basicity.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
